p-Nitrocinnamonitrile
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Overview
Description
p-Nitrocinnamonitrile is an organic compound characterized by the presence of a nitro group and a nitrile group attached to a cinnamyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Nitrocinnamonitrile can be synthesized through several methods. One common approach involves the aldol-like condensation of benzaldehyde with acetonitrile under alkaline conditions . Another method includes the elimination reaction of various oximes derived from cinnamaldehyde . Additionally, oxidative coupling of benzene to acrylonitrile can also yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: p-Nitrocinnamonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
p-Nitrocinnamonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of p-Nitrocinnamonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The nitrile group can also participate in reactions that modify cellular pathways .
Comparison with Similar Compounds
Cinnamonitrile: Similar in structure but lacks the nitro group.
4-Nitrobenzaldehyde: Contains a nitro group but lacks the nitrile group.
4-Nitrobenzonitrile: Contains both nitro and nitrile groups but differs in the position of the nitrile group.
Properties
Molecular Formula |
C9H6N2O2 |
---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
3-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H6N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H |
InChI Key |
HLFGEWUHBJJYKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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